

safety and handling of (+)-Dibenzoyl-D-tartaric acid in the lab

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Dibenzoyl-D-tartaric acid

Cat. No.: B117801

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling and Laboratory Application of **(+)-Dibenzoyl-D-tartaric Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dibenzoyl-D-tartaric acid is a pivotal chiral resolving agent utilized extensively in the pharmaceutical and fine chemical sectors for the separation of enantiomers. This guide presents a comprehensive overview of its safety protocols, handling procedures, and a detailed experimental methodology for its application in the chiral resolution of racemic amines. The information herein is meticulously compiled from various safety data sheets and academic literature to foster a thorough understanding and promote safe laboratory practices.

Chemical and Physical Properties

Property	Value
Chemical Formula	$C_{18}H_{14}O_8$ ^[1]
Molecular Weight	358.30 g/mol ^{[1][2]}
Appearance	White or off-white crystalline powder ^[3]
Melting Point	154-156 °C ^{[4][5]}
Solubility	Soluble in ethanol, methanol, and acetone; insoluble in water. ^[3]
CAS Number	17026-42-5 ^[6]
Synonyms	(+)-2,3-Dibenzoyl-D-tartaric acid, D-DBTA, (2S,3S)-2,3-Bis(benzoyloxy)succinic acid ^{[7][8]}

Safety and Hazard Information

While **(+)-Dibenzoyl-D-tartaric acid** is generally considered to have low toxicity, it is imperative to handle it with appropriate caution in a laboratory setting.^[5] The subsequent tables encapsulate the essential safety information.

Hazard Identification

Hazard Statement	GHS Classification
H315: Causes skin irritation	Skin Irritation (Category 2) ^[9]
H319: Causes serious eye irritation	Eye Irritation (Category 2) ^{[6][7][9]}

First Aid Measures

Exposure Route	First Aid Procedure
Inhalation	Move the individual to fresh air. If breathing has ceased, administer artificial respiration. If breathing is labored, provide oxygen and seek medical attention.[2][8]
Skin Contact	Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing contaminated apparel. Should skin irritation manifest, seek medical advice.[8][9]
Eye Contact	Rinse eyes cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing for a minimum of 15 minutes. If eye irritation persists, obtain medical advice/attention.[6][7][8]
Ingestion	Do NOT induce vomiting. Rinse the mouth with water. Never administer anything by mouth to an unconscious person. Seek medical consultation.[2][6][8]

Fire-Fighting Measures

Extinguishing Media	Unsuitable Extinguishing Media	Special Hazards	Protective Equipment for Firefighters
Water spray, alcohol-resistant foam, dry chemical, carbon dioxide (CO ₂).[2][7][9]	No information available.	Under fire conditions, toxic fumes such as carbon monoxide and carbon dioxide may be emitted.[6][10]	Wear a self-contained breathing apparatus and full protective gear.[2][6][7]

Accidental Release Measures

Personal Precautions	Environmental Precautions	Methods for Cleaning Up
Wear appropriate protective equipment, including safety glasses, gloves, and a lab coat. Ensure adequate ventilation and avoid the formation of dust.	Prevent the product from entering drains. [5] [10]	Sweep or shovel the material into suitable containers for disposal. Avoid generating dust. [2] [6] [11]

Handling and Storage

Handling

- Avoid contact with skin and eyes.[\[7\]](#)
- Thoroughly wash hands after handling.[\[9\]](#)
- Use only in a well-ventilated area.[\[7\]](#)
- Minimize the generation and accumulation of dust.[\[6\]](#)
- Keep away from ignition sources.

Storage

- Store in a cool, dry, and well-ventilated location.[\[7\]](#)
- Keep the container tightly sealed.[\[7\]](#)
- Store separately from incompatible materials, such as strong oxidizing agents.[\[6\]](#)[\[8\]](#)

Personal Protective Equipment (PPE)

Protection Type	Recommendations
Eye/Face Protection	Wear safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][7]
Skin Protection	Wear impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves appropriately after use. A lab coat or other protective clothing is recommended.[2][10]
Respiratory Protection	If dust is generated and ventilation is insufficient, use a NIOSH-approved respirator for dusts.[2][10]
Hygiene Measures	Adhere to good industrial hygiene and safety practices. Wash hands before breaks and at the conclusion of the workday. An eyewash station should be readily accessible.[8]

Experimental Protocol: Chiral Resolution of a Racemic Amine

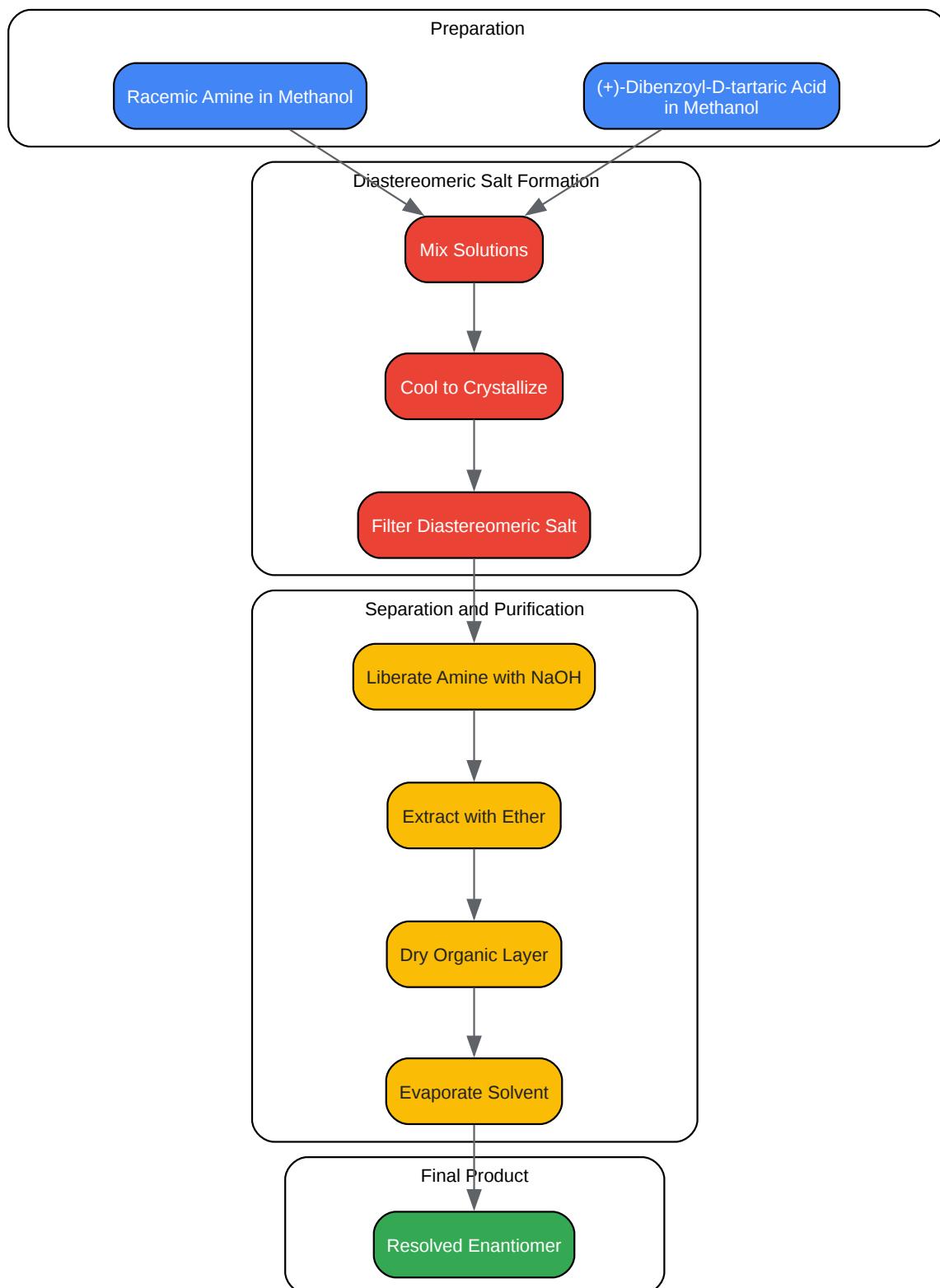
This protocol outlines a general procedure for the chiral resolution of a racemic amine utilizing **(+)-Dibenzoyl-D-tartaric acid**. The specific quantities of reagents and the choice of solvent may necessitate optimization for different amines.

Materials

- Racemic amine
- **(+)-Dibenzoyl-D-tartaric acid**
- Methanol (or another suitable solvent)
- 50% Sodium hydroxide (NaOH) solution
- Diethyl ether (or another suitable extraction solvent)

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Beakers and Erlenmeyer flasks
- Heating plate with magnetic stirrer
- Büchner funnel and filter paper
- Separatory funnel
- Rotary evaporator

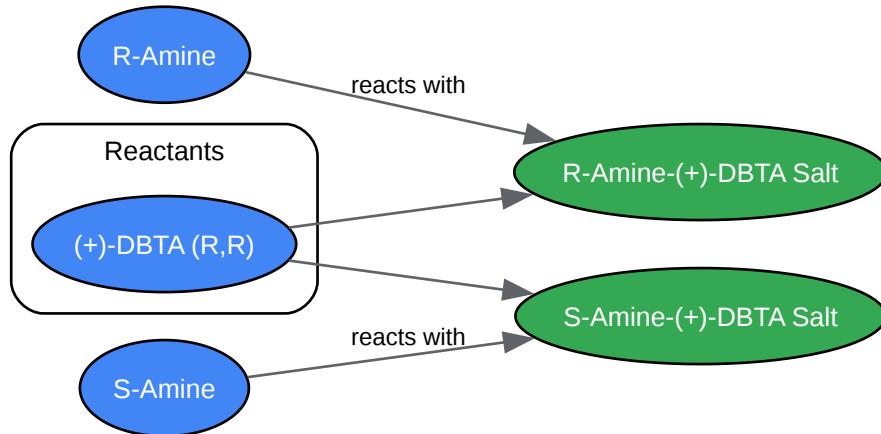
Procedure


- **Dissolution:** In an Erlenmeyer flask, dissolve the racemic amine in methanol. In a separate flask, dissolve an equimolar amount of **(+)-Dibenzoyl-D-tartaric acid** in a minimal volume of warm methanol.
- **Salt Formation:** Slowly add the solution of **(+)-Dibenzoyl-D-tartaric acid** to the amine solution while stirring. The mixture may generate heat.
- **Crystallization:** Allow the solution to cool to ambient temperature, and subsequently place it in an ice bath to promote the crystallization of one of the diastereomeric salts. The less soluble diastereomer will precipitate from the solution.
- **Isolation of Diastereomeric Salt:** Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of cold methanol to eliminate any residual impurities.
- **Liberation of the Free Amine:** Suspend the collected crystals in water. Gradually add a 50% NaOH solution with continuous stirring until the crystals dissolve and the solution becomes basic. This deprotonates the amine, rendering it insoluble in the aqueous phase.
- **Extraction:** Transfer the mixture into a separatory funnel and extract the liberated amine using diethyl ether. Collect the organic phase.
- **Drying and Evaporation:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the desiccant, and then remove the solvent via a rotary evaporator

to yield the resolved amine.

- Analysis: Ascertain the optical purity of the resolved amine through polarimetry or chiral chromatography.

Visualizations


Experimental Workflow for Chiral Resolution

[Click to download full resolution via product page](#)

Caption: Workflow for the chiral resolution of a racemic amine.

Logic of Diastereomeric Salt Formation

[Click to download full resolution via product page](#)

Caption: Formation of diastereomeric salts from a racemic amine.

Conclusion

(+)-Dibenzoyl-D-tartaric acid stands as an efficacious chiral resolving agent. Strict adherence to the safety guidelines detailed in this document is essential for its secure handling within a laboratory setting. The experimental protocol provided offers a fundamental method for chiral resolution, which can be tailored and optimized for specific applications in research and development. It is always recommended to consult the specific Safety Data Sheet for the most current information prior to use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing)
DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]

- 3. [3. benchchem.com](http://3.benchchem.com) [benchchem.com]
- 4. [4. quora.com](http://4.quora.com) [quora.com]
- 5. [5. rsc.org](http://5.rsc.org) [rsc.org]
- 6. [6. nopr.niscpr.res.in](http://6.nopr.niscpr.res.in) [nopr.niscpr.res.in]
- 7. [7. chem.libretexts.org](http://7.chem.libretexts.org) [chem.libretexts.org]
- 8. [8. sciencelearningcenter.pbworks.com](http://8.sciencelearningcenter.pbworks.com) [sciencelearningcenter.pbworks.com]
- 9. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 10. [10. m.youtube.com](http://10.m.youtube.com) [m.youtube.com]
- 11. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [safety and handling of (+)-Dibenzoyl-D-tartaric acid in the lab]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b117801#safety-and-handling-of-dibenzoyl-d-tartaric-acid-in-the-lab\]](https://www.benchchem.com/product/b117801#safety-and-handling-of-dibenzoyl-d-tartaric-acid-in-the-lab)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com